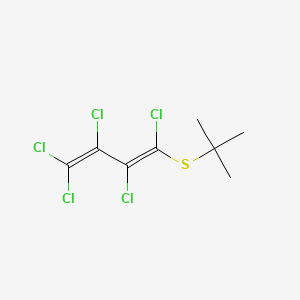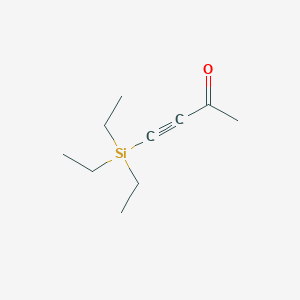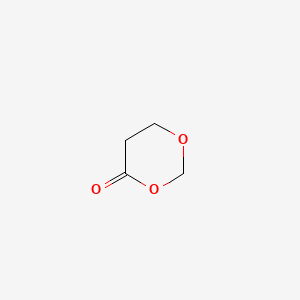
1,3-Dioxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxan-4-one: is a heterocyclic organic compound with a six-membered ring structure containing two oxygen atoms and one carbonyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-4-one can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures a higher yield of the desired product by shifting the equilibrium towards the formation of the cyclic acetal .
化学反応の分析
Types of Reactions: 1,3-Dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Dioxanone and related compounds.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dioxan-4-one has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of alicyclic polyesters, which exhibit improved thermal and optical performance due to backbone rigidity.
Battery Technology: The compound is used as a polymer electrolyte in lithium-metal batteries, providing superior oxidation stability and enhancing the performance of high-voltage cathodes.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-Dioxan-4-one involves its ability to undergo ring-opening polymerization, which is facilitated by protic acids as catalysts . The polymerization process can proceed via two distinct mechanistic routes: the activated monomer mechanism and the active chain-end mechanism . These mechanisms involve the formation of a dioxacarbenium ion, which rapidly adds more monomer units to produce high-molar-mass polymers .
類似化合物との比較
1,4-Dioxane: A heterocyclic organic compound with a similar structure but different properties and applications.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure, used in similar applications but with different reactivity.
Uniqueness of 1,3-Dioxan-4-one: this compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts. Its ability to undergo ring-opening polymerization and form high-molar-mass polymers makes it particularly valuable in polymer chemistry and battery technology .
特性
CAS番号 |
5962-32-3 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC名 |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChIキー |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
正規SMILES |
C1COCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

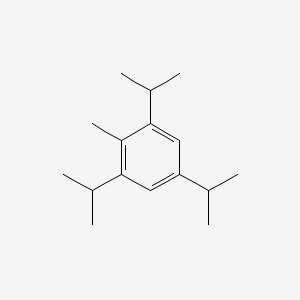
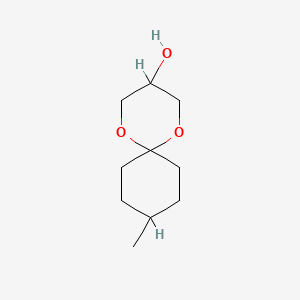

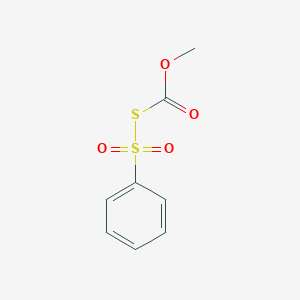
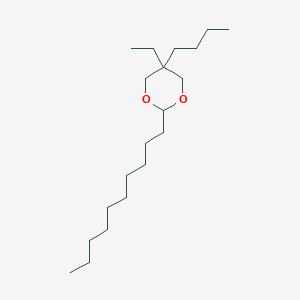
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
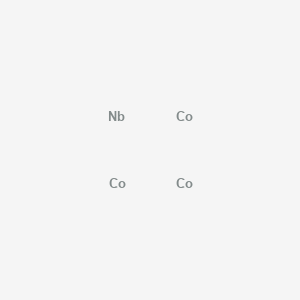
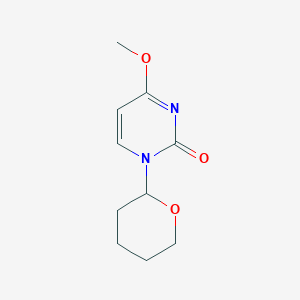
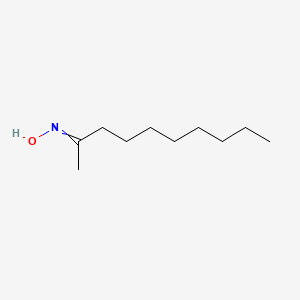
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
